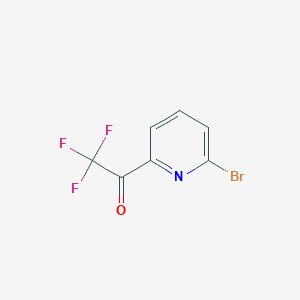

1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanone

Description

BenchChem offers high-quality 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(6-bromopyridin-2-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO/c8-5-3-1-2-4(12-5)6(13)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRHXXHPAPZNQEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30717770 | |

| Record name | 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886364-57-4 | |

| Record name | 1-(6-Bromo-2-pyridinyl)-2,2,2-trifluoroethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886364-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanone: A Key Building Block in Modern Drug Discovery

CAS Number: 886364-57-4

Abstract

This technical guide provides a comprehensive overview of 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanone, a pivotal fluorinated building block in contemporary medicinal chemistry and drug discovery. The document details its physicochemical properties, outlines a probable synthetic pathway based on established organometallic methodologies, and explores its applications as a versatile intermediate for the synthesis of complex molecular architectures. Particular emphasis is placed on the role of the trifluoromethylketone moiety in modulating the biological activity of derivative compounds, with a focus on its potential as an enzyme inhibitor. Safety protocols and handling guidelines are also discussed to ensure its proper use in a research and development setting. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique chemical attributes of this compound in their synthetic strategies.

Introduction

1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanone, identified by the CAS number 886364-57-4, is a halogenated pyridine derivative featuring a trifluoromethylketone functional group.[1] This unique combination of a reactive bromine atom, a coordinating pyridine ring, and an electrophilic trifluoromethylketone moiety makes it a highly valuable and versatile intermediate in the synthesis of novel pharmaceutical agents and agrochemicals. The presence of the trifluoromethyl group is of particular significance, as its incorporation into organic molecules is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. This guide will delve into the core scientific principles and practical considerations associated with this important chemical entity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanone is essential for its effective use in synthesis and for ensuring safe handling. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 886364-57-4 | [1] |

| Molecular Formula | C₇H₃BrF₃NO | [1] |

| Molecular Weight | 254.00 g/mol | [1] |

| Appearance | Light yellow to yellow solid | |

| Storage | Store at room temperature in a dry, well-ventilated place. | [1] |

Synthesis and Reaction Mechanisms

Proposed Synthetic Pathway: Grignard Reaction

A highly probable synthetic route involves the formation of a Grignard reagent from 2,6-dibromopyridine, followed by acylation with an appropriate trifluoroacetylating agent, such as ethyl trifluoroacetate.

Reaction Scheme:

Caption: Proposed Grignard reaction pathway for the synthesis of the target compound.

Causality Behind Experimental Choices:

-

Starting Material: 2,6-Dibromopyridine is a commercially available and suitable precursor. The two bromine atoms exhibit different reactivities, which can be exploited for selective reactions.

-

Grignard Reagent Formation: The reaction of one equivalent of magnesium with 2,6-dibromopyridine is expected to preferentially form the mono-Grignard reagent at one of the bromine positions. Anhydrous conditions are critical to prevent quenching of the highly reactive Grignard reagent.

-

Acylating Agent: Ethyl trifluoroacetate is a common and effective source of the trifluoroacetyl group in reactions with organometallic reagents.

-

Reaction Conditions: The Grignard formation is typically initiated with a small amount of iodine or by gentle heating to activate the magnesium surface. The subsequent acylation is usually performed at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity and minimize side reactions.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on established procedures for similar transformations. Researchers should optimize these conditions for their specific setup.

Materials:

-

2,6-Dibromopyridine

-

Magnesium turnings

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

Ethyl trifluoroacetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Iodine (catalytic amount)

Procedure:

-

Grignard Reagent Preparation:

-

Flame-dry all glassware and allow to cool under an inert atmosphere (e.g., nitrogen or argon).

-

To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add magnesium turnings and a crystal of iodine.

-

Add a small amount of a solution of 2,6-dibromopyridine in anhydrous Et₂O to the magnesium. If the reaction does not initiate, gently warm the flask.

-

Once the reaction starts (indicated by bubbling and disappearance of the iodine color), add the remaining 2,6-dibromopyridine solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Acylation Reaction:

-

Cool the freshly prepared Grignard reagent solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of ethyl trifluoroacetate in anhydrous Et₂O to the Grignard reagent via the dropping funnel, maintaining the temperature below -60 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.

-

Separate the organic layer and extract the aqueous layer with Et₂O.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanone.

-

Applications in Drug Discovery and Medicinal Chemistry

1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanone serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its utility stems from the presence of two key reactive sites: the bromine atom and the ketone.

Cross-Coupling Reactions

The bromine atom on the pyridine ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and heteroaryl substituents at this position, enabling the rapid generation of diverse chemical libraries for biological screening.

Caption: General scheme for Suzuki-Miyaura coupling of the title compound.

The Role of the Trifluoromethylketone Moiety

The trifluoromethylketone functional group is a well-known pharmacophore that can act as a covalent inhibitor of certain enzymes, particularly serine and cysteine proteases. The strong electron-withdrawing effect of the three fluorine atoms renders the carbonyl carbon highly electrophilic, making it susceptible to nucleophilic attack by the active site residues of these enzymes. This can lead to the formation of a stable hemiacetal or hemiketal adduct, effectively inactivating the enzyme.

Caption: Covalent inhibition of a cysteine protease by a trifluoromethylketone.

The potential for 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanone to serve as a precursor for enzyme inhibitors makes it a compound of significant interest in the development of therapies for a range of diseases, including viral infections, cancer, and inflammatory disorders.

Safety and Handling

As with all laboratory chemicals, 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanone should be handled with appropriate care in a well-ventilated area, preferably a chemical fume hood.

Personal Protective Equipment (PPE):

-

Safety glasses or goggles

-

Chemical-resistant gloves

-

Laboratory coat

Handling Precautions:

-

Avoid contact with skin and eyes.[1]

-

Avoid inhalation of dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry and cool place.[1]

For comprehensive safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanone is a strategically important building block in the field of medicinal chemistry. Its unique structural features, including a reactive bromine atom for cross-coupling reactions and a biologically active trifluoromethylketone moiety, provide a versatile platform for the synthesis of novel and diverse molecular entities. The synthetic route, likely proceeding through a Grignard reaction, is accessible with standard laboratory techniques. As the demand for sophisticated and effective therapeutic agents continues to grow, the utility of such fluorinated building blocks in drug discovery is expected to expand, solidifying the importance of 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanone in the modern synthetic chemist's toolkit.

References

Sources

"1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanone" physical properties

An In-depth Technical Guide to the Physical Properties of 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanone

This guide provides a comprehensive overview of the known and predicted physical properties of the chemical compound 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanone . Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data with established chemical principles to offer practical insights into the characterization, handling, and application of this versatile synthetic intermediate.

Introduction: A Profile of a Key Building Block

1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanone is a halogenated pyridyl ketone that serves as a valuable building block in organic synthesis and medicinal chemistry. Its structure incorporates three key features: a pyridine ring, a bromine atom, and a trifluoroacetyl group. This combination of functionalities makes it a precursor for a wide range of more complex molecules, particularly in the development of novel pharmaceutical agents. The electron-withdrawing nature of the trifluoromethyl group and the reactivity of the bromo-substituent provide orthogonal chemical handles for synthetic elaboration. This compound is categorized as a pharmaceutical intermediate and has been associated with potential applications as an anticonvulsant.[1]

The logical first step in utilizing any chemical compound is a thorough understanding of its physical and chemical identity. This guide outlines these fundamental properties.

Caption: Chemical Structure of 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanone.

Core Physicochemical Properties

A summary of the fundamental physicochemical identifiers for this compound is presented below. These data are essential for accurate documentation, procurement, and safety assessment.

| Property | Value | Source(s) |

| CAS Number | 886364-57-4 | [1][2][3] |

| Molecular Formula | C₇H₃BrF₃NO | [1][2] |

| Molecular Weight | 254.00 g/mol | [1][2] |

| Exact Mass | 254.9350 Da | [1] |

| Predicted Density | 1.730 ± 0.06 g/cm³ | [1] |

| Predicted XLogP3 | 3.0 | [1] |

| Synonyms | 1-(6-Bromo-2-pyridinyl)-2,2,2-trifluoroethanone; Ethanone, 1-(6-bromo-2-pyridinyl)-2,2,2-trifluoro- | [1] |

Spectroscopic Characterization: An Analytical Workflow

The definitive identification of 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanone relies on a combination of spectroscopic techniques. Below are the expected spectral features and a standard protocol for their acquisition.

Caption: Standard workflow for spectroscopic identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring. Due to the electron-withdrawing effects of the bromine and trifluoroacetyl substituents, these protons will be deshielded and appear at a relatively high chemical shift (downfield), likely in the range of 7.5-8.5 ppm. The coupling patterns (splitting) will be consistent with a 2,6-disubstituted pyridine system.

-

¹³C NMR: The carbon NMR will provide information on all seven carbon atoms. Key expected signals include the carbonyl carbon (~180-190 ppm), the trifluoromethyl carbon (~115-125 ppm, exhibiting a characteristic quartet due to one-bond coupling with fluorine), and the aromatic carbons, with the carbon bearing the bromine atom showing a lower intensity signal.

-

¹⁹F NMR: A single, strong signal is expected in the fluorine NMR spectrum, as all three fluorine atoms are chemically equivalent. This singlet would likely appear around -70 to -80 ppm, a typical range for trifluoromethyl ketones.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire standard ¹H, ¹³C, and ¹⁹F spectra. For ¹³C, a proton-decoupled experiment is standard.

-

Processing: Process the raw data (FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts and coupling constants to confirm the substitution pattern of the pyridine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Absorption Bands:

-

~1730-1750 cm⁻¹: A strong, sharp absorption corresponding to the C=O (carbonyl) stretch of the ketone. The frequency is shifted higher than a typical ketone due to the electron-withdrawing effect of the adjacent CF₃ group.

-

~1100-1300 cm⁻¹: Strong, broad absorptions characteristic of C-F bond stretching.

-

~1550-1600 cm⁻¹: Absorptions from the C=C and C=N stretching vibrations within the pyridine ring.

-

~550-650 cm⁻¹: A moderate absorption corresponding to the C-Br stretch.

Experimental Protocol: FT-IR Analysis

-

Sample Preparation: If the sample is a solid, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.

-

Background Scan: Perform a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Place the sample on the ATR crystal or insert the KBr pellet and acquire the spectrum, typically by co-adding 16-32 scans for a good signal-to-noise ratio.

-

Analysis: Identify the key absorption frequencies and correlate them to the expected functional groups.

Mass Spectrometry (MS)

MS provides the molecular weight and information about the compound's fragmentation pattern.

-

Molecular Ion (M⁺): The key feature will be the molecular ion peak. Because bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance, the mass spectrum will show two peaks of nearly equal intensity for the molecular ion: one for [M]⁺ and one for [M+2]⁺.

-

Fragmentation: A prominent fragment would be expected from the loss of the trifluoromethyl radical (•CF₃), resulting in a significant [M-69]⁺ peak.

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Introduction: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.

-

Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI). EI is particularly useful for observing fragmentation patterns.[5]

-

Detection: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Analysis: Identify the molecular ion peaks (M⁺ and M+2⁺) to confirm the molecular weight and the presence of bromine. Analyze the major fragment ions to corroborate the proposed structure.

Safety, Handling, and Storage

While specific GHS hazard classifications for 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanone are not consistently available, data from structurally similar compounds and general laboratory safety principles mandate cautious handling.[1][6] For instance, the related compound 1-(2-Bromophenyl)-2,2,2-trifluoroethanone is classified as a skin and eye irritant and may cause respiratory irritation.[7]

Recommended Handling Procedures:

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[6][8] Gloves should be inspected before use and disposed of properly after handling.[6]

-

Avoid Contact: Take measures to avoid direct contact with skin and eyes, and prevent inhalation of any dust or aerosols.[1][6]

-

First Aid:

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][6]

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion: A Compound of High Potential

1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanone is a chemical intermediate with significant potential in synthetic and medicinal chemistry. While comprehensive experimental data on all its physical properties is limited, a combination of supplier data and fundamental spectroscopic principles allows for its confident identification and safe handling. The protocols and predictive data outlined in this guide provide a robust framework for researchers to effectively utilize this compound in their work, paving the way for the discovery and development of new chemical entities.

References

-

Lead Sciences. (n.d.). 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone hydrate. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(6-bromopyridin-2-yl)ethanone. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 1-(6-BROMOPYRIDIN-2-YL)ETHAN-1-ONE. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Bromophenyl)-2,2,2-trifluoroethanone. Retrieved from [Link]

-

ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from [Link]

-

McMahon, R. J. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 1-(6-BROMOPYRIDIN-2-YL)-2,2,2-TRIFLUOROETHANONE | 886364-57-4 [chemicalbook.com]

- 3. 886364-57-4|1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanone|BLD Pharm [bldpharm.com]

- 4. 2-Acetyl-6-bromopyridine 97 49669-13-8 [sigmaaldrich.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. acrospharma.co.kr [acrospharma.co.kr]

- 7. 1-(2-Bromophenyl)-2,2,2-trifluoroethanone | C8H4BrF3O | CID 358616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

An In-Depth Technical Guide to 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanone: A Key Intermediate in Modern Drug Discovery

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and applications of 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanone. Given the limited availability of detailed, peer-reviewed synthesis and characterization data for this specific molecule, this guide will focus on its immediate and well-documented precursor, 1-(6-Bromopyridin-2-yl)ethanone , and will discuss the subsequent conceptual trifluoroacetylation. This approach ensures scientific integrity while providing a robust and practical framework for the utilization of this important chemical scaffold.

Introduction: The Strategic Importance of Fluorinated Pyridine Moieties

The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. When coupled with a pyridine ring, a privileged scaffold in numerous pharmaceuticals, the resulting trifluoromethylated pyridine derivatives become highly sought-after building blocks in drug discovery. 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanone (CAS No. 886364-57-4) embodies this strategic combination, offering a versatile platform for the synthesis of complex molecular architectures with potential therapeutic applications, including as anticonvulsants.[1]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug development.

| Property | Value | Source |

| CAS Number | 886364-57-4 | [1][2] |

| Molecular Formula | C₇H₃BrF₃NO | [1][2] |

| Molecular Weight | 254.00 g/mol | [1][2] |

| Predicted Density | 1.730 ± 0.06 g/cm³ | [1] |

| Synonyms | Ethanone, 1-(6-bromo-2-pyridinyl)-2,2,2-trifluoro-; 1-(6-Bromo-2-pyridinyl)-2,2,2-trifluoroethanone; 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-one | [1] |

Synthesis Pathway: A Focus on the Precursor 1-(6-Bromopyridin-2-yl)ethanone

Due to the absence of a detailed, validated protocol for the direct synthesis of 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanone in peer-reviewed literature, this guide provides a comprehensive methodology for its immediate precursor, 1-(6-Bromopyridin-2-yl)ethanone (CAS No. 49669-13-8).[3]

Retrosynthetic Analysis and Strategy

The synthesis of 1-(6-Bromopyridin-2-yl)ethanone can be approached through several established organometallic routes. A common and effective strategy involves the acylation of a 6-bromopyridin-2-yl organometallic species. This guide will detail a plausible and well-precedented approach.

Sources

"1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanone" molecular weight

An In-Depth Technical Guide to 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanone: Properties, Synthesis, and Applications in Medicinal Chemistry

Executive Summary: 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanone is a halogenated pyridine derivative that serves as a highly versatile building block in modern drug discovery. Its unique combination of a trifluoromethyl ketone moiety and a reactive bromo-pyridine handle makes it an attractive starting material for synthesizing complex molecular architectures. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the bromo-substituent provides a strategic site for cross-coupling reactions. This guide offers a comprehensive overview of its physicochemical properties, outlines a robust synthetic and purification protocol, details methods for structural characterization, and explores its significant potential in the development of novel therapeutics, particularly in the area of anticonvulsants and enzyme inhibitors.

Core Physicochemical Properties and Structural Analysis

A thorough understanding of a compound's fundamental properties is the cornerstone of its effective application in research and development. This section details the key identifiers and predicted characteristics of 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanone.

Molecular and Chemical Identifiers

The compound is unambiguously identified by its chemical formula, molecular weight, and CAS number, which are essential for procurement, registration, and literature tracking.

| Property | Value | Source |

| Molecular Formula | C₇H₃BrF₃NO | [1][2] |

| Molecular Weight | 254.00 g/mol | [1][2] |

| CAS Number | 886364-57-4 | [1][2] |

| InChIKey | IRHXXHPAPZNQEM-UHFFFAOYSA-N | [1] |

| DSSTox ID | DTXSID30717770 | [1] |

Structural Elucidation

The molecule's structure features a pyridine ring substituted at the 2-position with a trifluoroethanone group and at the 6-position with a bromine atom. This specific arrangement dictates its reactivity and potential biological activity.

Caption: Chemical structure of 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanone.

Predicted Physicochemical Data

Computational models provide valuable insight into the compound's behavior in various chemical and biological environments.

| Property | Predicted Value | Significance |

| Density | 1.730 ± 0.06 g/cm³[1] | Important for formulation and process scale-up calculations. |

| XLogP3 | 3.0 | Suggests moderate lipophilicity, relevant for membrane permeability. |

| PSA (Polar Surface Area) | 30 Ų | Influences solubility and transport properties. |

Synthesis, Purification, and Workflow

The synthesis of this key intermediate requires a carefully controlled process to ensure high purity and yield. The described protocol is based on established organometallic principles, providing a reliable pathway for its preparation.

Retrosynthetic Analysis and Strategy

The most logical approach involves the acylation of a pre-formed 6-bromopyridin-2-yl organometallic species. This is achieved through a lithium-halogen exchange followed by reaction with a suitable trifluoroacetylating agent. This strategy is chosen for its high efficiency and regioselectivity, as the ortho-lithiation is directed by the pyridine nitrogen, but the bromine at the 6-position is more susceptible to exchange.

Caption: Proposed synthetic workflow for the target molecule.

Detailed Experimental Protocol: Synthesis

This protocol is a representative example and must be adapted and optimized based on laboratory conditions. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen).

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 volumes). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add 2,6-dibromopyridine (1.0 eq) to the cooled THF. Slowly add n-butyllithium (1.05 eq, 2.5 M solution in hexanes) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture for 1 hour at -78 °C. The causality here is that the n-BuLi preferentially undergoes halogen-metal exchange with the more labile bromine at the 2-position.

-

Acylation: In a separate flask, prepare a solution of ethyl trifluoroacetate (1.2 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.

-

Quenching: After stirring for 2 hours, slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol

The crude product is purified via flash column chromatography on silica gel. A gradient elution system, typically starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is effective. The choice of this system is based on the moderate polarity of the target ketone. Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

Analytical Characterization and Quality Control

Rigorous characterization is non-negotiable to validate the structure and purity of the synthesized compound. A multi-technique approach ensures a self-validating system of quality control.

Standard Analytical Workflow

Caption: A typical workflow for compound purification and characterization.

Expected Spectroscopic Data

-

¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring. The chemical shifts and coupling constants will be characteristic of a 2,6-disubstituted pyridine system.

-

¹³C NMR: Approximately seven signals are expected: five for the pyridine ring carbons and two for the ketone and trifluoromethyl carbons. The carbon attached to the fluorine atoms will show a characteristic quartet due to C-F coupling.

-

¹⁹F NMR: A singlet is expected, as all three fluorine atoms are chemically equivalent.

-

Mass Spectrometry (MS): The mass spectrum should display a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), providing definitive confirmation of the molecular formula.

Utility in Drug Discovery and Medicinal Chemistry

The title compound is not merely an intermediate but a strategic tool for medicinal chemists, categorized as a potential building block for anticonvulsants.[1] Its structure contains two key features that are highly valued in drug design.

The Trifluoromethyl Ketone: A Bioactive Moiety

The trifluoromethyl group is a well-known bioisostere for various functional groups. Its strong electron-withdrawing nature can significantly modulate the pKa of adjacent groups and enhance the binding affinity of a molecule to its biological target. Furthermore, the C-F bond is exceptionally stable, which can block metabolic pathways at that position, thereby increasing the drug's half-life.

The Bromo-Pyridine Handle: A Gateway for Diversification

The bromine atom on the pyridine ring is a versatile functional handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions. This allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.

Caption: Cross-coupling reactions enabled by the bromo-pyridine moiety.

This synthetic versatility is exemplified in patents for related structures used in the synthesis of COX-2 inhibitors like Etoricoxib, where a heterocyclic core is coupled to a substituted phenyl ring.[3]

Safety, Handling, and Storage

Proper handling is crucial for laboratory safety.

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[1]

-

Storage: Store the container tightly sealed in a cool, dry, and well-ventilated place.[1] Keep away from incompatible materials such as strong oxidizing agents.

-

Safety Profile: While specific hazard data for this exact compound is limited, related bromo-ketone structures can be harmful if swallowed, harmful in contact with skin, and may cause severe skin burns and eye damage.[4] Therefore, a cautious approach is warranted.

Conclusion

1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanone is a high-value chemical intermediate with significant applications for professionals in drug development. Its well-defined physicochemical properties, accessible synthetic route, and, most importantly, its dual-functionality as both a bioactive scaffold and a platform for molecular diversification make it a powerful tool. The strategic combination of a trifluoromethyl ketone and a reactive bromine handle allows researchers to efficiently explore chemical space and accelerate the discovery of novel therapeutic agents.

References

-

Lead Sciences. (n.d.). 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone hydrate. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(6-bromopyridin-2-yl)ethanone. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 1-(6-BROMOPYRIDIN-2-YL)ETHAN-1-ONE | CAS 49669-13-8. Retrieved from [Link]

-

Gomes, L. R., et al. (2023). Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. MDPI. Retrieved from [Link]

- Google Patents. (n.d.). EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.

Sources

- 1. echemi.com [echemi.com]

- 2. 1-(6-BROMOPYRIDIN-2-YL)-2,2,2-TRIFLUOROETHANONE | 886364-57-4 [chemicalbook.com]

- 3. EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]

- 4. 2-Bromo-1-(6-bromopyridin-3-yl)ethanone | 136592-20-6 [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanone

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 1-(6-bromopyridin-2-yl)-2,2,2-trifluoroethanone, a valuable building block in medicinal chemistry and drug development. The core of this guide focuses on a robust and regioselective approach involving the lithiation of 2,6-dibromopyridine followed by trifluoroacetylation. We will delve into the mechanistic underpinnings of this strategy, provide a detailed, step-by-step experimental protocol, and discuss critical process parameters and potential challenges. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development.

Introduction and Significance

1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanone is a key intermediate in the synthesis of various pharmaceutically active compounds. The presence of the trifluoromethyl ketone moiety makes it a potent inhibitor of various enzymes, while the bromopyridine scaffold allows for further functionalization through cross-coupling reactions. The strategic importance of this molecule necessitates a reliable and scalable synthetic route.

This guide will focus on the most prevalent and efficient synthetic strategy, which leverages the principles of directed ortho-metalation to achieve the desired regioselectivity.

The Core Synthetic Strategy: A Mechanistic Perspective

The most effective and widely employed synthesis of 1-(6-bromopyridin-2-yl)-2,2,2-trifluoroethanone proceeds via a two-step sequence:

-

Regioselective Lithiation of 2,6-Dibromopyridine: The process begins with the selective deprotonation of 2,6-dibromopyridine at the C-2 position to generate 6-bromo-2-lithiopyridine. This regioselectivity is a critical aspect of the synthesis. The nitrogen atom in the pyridine ring is electron-withdrawing, increasing the acidity of the adjacent protons. Furthermore, the use of a non-coordinating solvent and low temperatures favors the kinetic deprotonation at the more sterically accessible 2-position over the 6-position. The bromine atom at the 6-position remains intact, providing a handle for subsequent modifications.

-

Trifluoroacetylation of the Organolithium Intermediate: The generated 6-bromo-2-lithiopyridine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of a trifluoroacetylating agent, such as ethyl trifluoroacetate. This reaction forms a stable tetrahedral intermediate which, upon aqueous workup, collapses to yield the desired trifluoromethyl ketone.

Visualizing the Synthesis Pathway

Caption: Overall synthetic pathway for the target molecule.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |

| 2,6-Dibromopyridine | C₅H₃Br₂N | 236.89 | 10.0 g | 42.2 |

| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 17.7 mL | 44.3 |

| Ethyl Trifluoroacetate | C₄H₅F₃O₂ | 142.08 | 6.6 mL | 54.9 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 200 mL | - |

| Saturated Aqueous NH₄Cl | - | - | 100 mL | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

Step-by-Step Procedure

Step 1: Generation of 6-Bromo-2-lithiopyridine

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add 2,6-dibromopyridine (10.0 g, 42.2 mmol).

-

Add anhydrous tetrahydrofuran (THF, 200 mL) via cannula under a positive pressure of nitrogen.

-

Cool the resulting solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.5 M in hexanes, 17.7 mL, 44.3 mmol) dropwise to the stirred solution over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour. The formation of a precipitate may be observed.

Step 2: Trifluoroacetylation

-

To the solution of 6-bromo-2-lithiopyridine at -78 °C, add ethyl trifluoroacetate (6.6 mL, 54.9 mmol) dropwise via syringe over 15 minutes.

-

Continue stirring the reaction mixture at -78 °C for 2 hours.

-

Remove the dry ice/acetone bath and allow the reaction to slowly warm to room temperature over 1 hour.

Step 3: Work-up and Purification

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL) at 0 °C (ice bath).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with brine (100 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 1-(6-bromopyridin-2-yl)-2,2,2-trifluoroethanone as a solid.

Visualizing the Experimental Workflow

Caption: Step-by-step experimental workflow.

Critical Parameters and Troubleshooting

-

Anhydrous Conditions: The use of anhydrous solvents and reagents is paramount, as organolithium reagents are highly reactive towards water.

-

Temperature Control: Maintaining a low temperature (-78 °C) during the lithiation and acylation steps is crucial to prevent side reactions, such as the decomposition of the organolithium intermediate or over-addition to the ketone product.

-

Rate of Addition: Slow, dropwise addition of n-butyllithium and ethyl trifluoroacetate helps to control the exothermicity of the reactions and maintain the desired temperature.

-

Potential Side Reactions:

-

Over-addition: The newly formed trifluoromethyl ketone can be attacked by another equivalent of the organolithium reagent. Using a slight excess of the electrophile and maintaining low temperatures minimizes this.

-

Reaction at the 6-position: While kinetically disfavored, some lithiation at the 6-position may occur, leading to the formation of 2-bromo-6-(trifluoroacetyl)pyridine. This can be minimized by strict adherence to the reaction conditions.

-

Conclusion

The synthesis of 1-(6-bromopyridin-2-yl)-2,2,2-trifluoroethanone via regioselective lithiation of 2,6-dibromopyridine and subsequent trifluoroacetylation is a highly efficient and reliable method. By carefully controlling the reaction parameters, particularly temperature and stoichiometry, high yields of the desired product can be achieved. This guide provides a comprehensive framework for the successful execution of this important transformation in a laboratory setting.

References

-

Organic Chemistry Portal. Synthesis of trifluoromethyl ketones. [Link]

-

ACS Publications. Reaction of organometallic reagents with ethyl trifluoroacetate and diethyl oxalate. Formation of trifluoromethyl ketones and .alpha.-keto esters via stable tetrahedral adducts. The Journal of Organic Chemistry, 1987, 52 (20), pp 4410–4415. [Link]

An In-depth Technical Guide to the Formation of 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanone

This technical guide provides a comprehensive overview of the mechanism of formation for 1-(6-bromopyridin-2-yl)-2,2,2-trifluoroethanone, a key building block in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the synthetic strategy, reaction mechanism, and practical experimental considerations.

Introduction: The Significance of a Fluorinated Pyridyl Ketone

1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanone (CAS No: 886364-57-4, Molecular Formula: C₇H₃BrF₃NO) is a halogenated pyridyl ketone of significant interest in medicinal chemistry.[1] The presence of a trifluoromethyl group imparts unique properties to parent molecules, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can profoundly influence biological activity. The bromo-substituted pyridine core serves as a versatile handle for further chemical elaboration through various cross-coupling reactions, making this compound a valuable intermediate in the synthesis of complex molecular architectures.

Core Synthetic Strategy: Regioselective Lithiation and Trifluoroacetylation

The most direct and efficient pathway for the synthesis of 1-(6-bromopyridin-2-yl)-2,2,2-trifluoroethanone hinges on a two-step sequence involving a highly regioselective metal-halogen exchange followed by acylation with a suitable trifluoroacetylating agent. The judicious choice of starting material and reaction conditions is paramount to achieving high selectivity and yield.

The precursor of choice is 2,6-dibromopyridine. The key transformation involves the selective replacement of one bromine atom with a lithium atom, generating a nucleophilic organolithium intermediate. This intermediate is then intercepted by an electrophilic source of the trifluoroacetyl group.

Mechanistic Deep Dive: Unraveling the Reaction Pathway

The formation of 1-(6-bromopyridin-2-yl)-2,2,2-trifluoroethanone from 2,6-dibromopyridine can be dissected into two critical mechanistic stages:

Part 1: Regioselective Monolithiation of 2,6-Dibromopyridine

The first step is a selective bromine-lithium exchange at the 2-position of the pyridine ring. This is typically achieved using an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (THF).

The regioselectivity of this reaction is governed by the electronic nature of the pyridine ring. The nitrogen atom is electron-withdrawing, which acidifies the adjacent protons and makes the C-2 and C-6 positions susceptible to deprotonation or metal-halogen exchange. In the case of 2,6-dibromopyridine, the inductive effect of the bromine atoms further enhances the electrophilicity of these positions. The reaction with n-BuLi proceeds via a nucleophilic attack of the butyl anion on one of the bromine atoms, leading to the formation of 6-bromo-2-lithiopyridine and n-butyl bromide. The selectivity for monolithiation at the 2-position over the 6-position is a nuanced aspect of this chemistry, often influenced by kinetic factors and the potential for coordination of the organolithium reagent with the pyridine nitrogen.

Part 2: Nucleophilic Acylation with a Trifluoroacetylating Agent

The freshly generated 6-bromo-2-lithiopyridine is a potent nucleophile. The second stage of the mechanism involves the rapid addition of this organolithium species to an electrophilic trifluoroacetyl source. A common and effective reagent for this purpose is ethyl trifluoroacetate (CF₃CO₂Et).

The mechanism proceeds through a nucleophilic acyl substitution pathway. The lone pair on the carbanionic carbon of 6-bromo-2-lithiopyridine attacks the electrophilic carbonyl carbon of ethyl trifluoroacetate. This attack forms a transient, unstable tetrahedral intermediate. The collapse of this intermediate, with the expulsion of the ethoxide leaving group (⁻OEt), results in the formation of the desired product, 1-(6-bromopyridin-2-yl)-2,2,2-trifluoroethanone. The reaction is typically quenched at low temperature to prevent side reactions.

Experimental Protocol: A Self-Validating System

The following protocol is a representative procedure for the synthesis of 1-(6-bromopyridin-2-yl)-2,2,2-trifluoroethanone. The success of this synthesis relies on the strict adherence to anhydrous and anaerobic conditions due to the high reactivity of the organolithium intermediate.

Table 1: Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2,6-Dibromopyridine | C₅H₃Br₂N | 236.89 | 1.00 g | 4.22 |

| n-Butyllithium | C₄H₉Li | 64.06 | 1.86 mL (2.5 M in hexanes) | 4.64 |

| Ethyl Trifluoroacetate | C₄H₅F₃O₂ | 142.08 | 0.56 mL | 5.06 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 20 mL | - |

| Saturated Aqueous Ammonium Chloride | NH₄Cl | 53.49 | 10 mL | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 50 mL | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

Step-by-Step Methodology:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 2,6-dibromopyridine (1.00 g, 4.22 mmol).

-

Dissolution and Cooling: Anhydrous tetrahydrofuran (20 mL) is added to the flask via syringe. The resulting solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.86 mL of a 2.5 M solution in hexanes, 4.64 mmol) is added dropwise to the stirred solution over 10 minutes, ensuring the internal temperature is maintained below -70 °C. The reaction mixture is then stirred at -78 °C for 1 hour.

-

Trifluoroacetylation: Ethyl trifluoroacetate (0.56 mL, 5.06 mmol) is added dropwise to the reaction mixture at -78 °C. The solution is stirred for an additional 2 hours at this temperature.

-

Quenching: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride (10 mL) at -78 °C.

-

Work-up: The reaction mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted with diethyl ether (2 x 25 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 1-(6-bromopyridin-2-yl)-2,2,2-trifluoroethanone.

Data Presentation and Validation

The successful synthesis of the target compound must be validated through spectroscopic analysis. While a specific experimental spectrum for 1-(6-bromopyridin-2-yl)-2,2,2-trifluoroethanone is not publicly available in the cited literature, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals. The carbonyl carbon will appear significantly downfield. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: A single signal, a singlet, is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Visualization of the Synthetic Workflow

The logical flow of the synthesis can be visualized as a straightforward, two-step process.

Caption: Synthetic Workflow for 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanone.

Conclusion

The formation of 1-(6-bromopyridin-2-yl)-2,2,2-trifluoroethanone is a prime example of modern organometallic chemistry applied to the synthesis of valuable heterocyclic building blocks. The mechanism, centered on a regioselective bromine-lithium exchange followed by a nucleophilic trifluoroacetylation, offers a reliable and efficient route to this important compound. A thorough understanding of the underlying mechanistic principles and meticulous execution of the experimental protocol are essential for achieving high yields and purity, thereby enabling the advancement of research in drug discovery and materials science.

References

-

SpectraBase. 1-(6-bromopyridin-2-yl)ethanone. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanone

Abstract

This technical guide provides a detailed analytical framework for the spectroscopic characterization of the novel ketone, 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanone. As specific experimental data for this compound is not widely published, this document synthesizes predictive data based on established spectroscopic principles and analysis of structurally analogous compounds. It is designed to serve as an authoritative reference for researchers in synthetic chemistry and drug development, offering predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside validated protocols for data acquisition and interpretation. The methodologies herein are structured to ensure self-validation and scientific rigor, providing a robust blueprint for the empirical analysis of this and similar fluorinated heterocyclic compounds.

Introduction: Structural and Chemical Profile

1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanone is a halogenated heterocyclic ketone with significant potential as a building block in medicinal chemistry and materials science. Its structure combines a 6-bromopyridine moiety, a common pharmacophore, with a trifluoroethanone group. The trifluoromethyl (-CF₃) group is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The bromine atom provides a versatile handle for further synthetic modifications, such as cross-coupling reactions.

A thorough spectroscopic analysis is paramount for confirming the identity, purity, and structure of the synthesized compound. This guide outlines the expected spectroscopic signatures based on the compound's key structural features:

-

Aromatic System: A 2,6-disubstituted pyridine ring.

-

Halogenation: A bromine atom at the 6-position.

-

Carbonyl Group: A ketone functional group.

-

Fluorination: A trifluoromethyl group adjacent to the carbonyl.

These features will give rise to characteristic signals in NMR, IR, and MS analyses, which we will explore in detail.

Predicted Spectroscopic Data & Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanone, we predict the following spectra in a standard deuterated solvent like Chloroform-d (CDCl₃).

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals corresponding to the three protons on the pyridine ring. The electron-withdrawing nature of the bromo, carbonyl, and trifluoromethyl groups will deshield these protons, shifting them downfield into the aromatic region.

-

Predicted Data:

Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment ~ 8.0 - 8.2 Doublet (d) ~ 7-8 Hz H-3 ~ 7.8 - 8.0 Triplet (t) ~ 7-8 Hz H-4 | ~ 7.6 - 7.8 | Doublet (d) | ~ 7-8 Hz | H-5 |

-

Causality and Insights: The H-4 proton is expected to appear as a triplet due to coupling with both H-3 and H-5. The H-3 and H-5 protons will appear as doublets, each coupling only with H-4. The precise chemical shifts are influenced by the strong deshielding effect of the adjacent trifluoroacetyl group on H-3.

2.1.2. ¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will display signals for all seven carbon atoms. The carbonyl and trifluoromethyl carbons will exhibit particularly characteristic shifts due to the influence of electronegative atoms.

-

Predicted Data:

Predicted Chemical Shift (δ, ppm) Multiplicity (¹JCF) Assignment ~ 175 - 180 (quartet) ~ 35 Hz C=O (Carbonyl) ~ 152 - 155 Singlet C-2 (ipso-acetyl) ~ 140 - 145 Singlet C-6 (ipso-bromo) ~ 138 - 142 Singlet C-4 ~ 128 - 132 Singlet C-5 ~ 122 - 126 Singlet C-3 | ~ 115 - 120 (quartet) | ~ 290 Hz | -CF₃ |

-

Causality and Insights: The carbonyl carbon (C=O) signal is expected to be a quartet due to coupling with the three fluorine atoms (²JCF).[1] The trifluoromethyl carbon (-CF₃) will also appear as a quartet, but with a much larger one-bond coupling constant (¹JCF).[1] The carbon attached to bromine (C-6) will be downfield due to the halogen's inductive effect.

2.1.3. ¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum provides a simple and direct confirmation of the trifluoromethyl group's presence.

-

Predicted Data:

Predicted Chemical Shift (δ, ppm, rel. to CFCl₃) Multiplicity Assignment | ~ -72 to -78 | Singlet | -CF₃ |

-

Causality and Insights: The chemical shift of a trifluoromethyl group attached to a carbonyl is typically found in this range.[2][3] Since there are no adjacent fluorine or hydrogen atoms, the signal is expected to be a singlet. The exact shift can be sensitive to solvent polarity.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum is dominated by a very strong carbonyl stretch.

-

Predicted Data:

Wavenumber (cm⁻¹) Intensity Assignment ~ 3100 - 3000 Medium Aromatic C-H stretch ~ 1720 - 1740 Strong C=O stretch (ketone) ~ 1600 - 1450 Medium Aromatic C=C and C=N ring stretches ~ 1300 - 1100 Strong C-F stretches (asymmetric and symmetric) | ~ 1050 - 1000 | Medium | C-Br stretch |

-

Causality and Insights: The C=O stretching frequency is higher than a typical aryl ketone (which is usually 1685-1666 cm⁻¹) due to the strong electron-withdrawing effect of the adjacent trifluoromethyl group, which strengthens the carbonyl double bond.[5][6] The C-F stretches are typically very strong and appear in the fingerprint region.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electrospray Ionization (ESI) is a suitable soft ionization technique.[8][9][10]

-

Predicted Data (ESI+):

m/z Value Interpretation 269.9 / 271.9 [M+H]⁺ molecular ion peak 201 / 203 [M - CF₃]⁺ fragment 156 / 158 [M - COCF₃]⁺ fragment (bromopyridine cation) | 78 | [C₅H₄N]⁺ fragment (loss of Br) |

-

Causality and Insights: The most prominent feature will be the molecular ion peak [M+H]⁺, which will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units. This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).[11] Common fragmentation pathways include the loss of the trifluoromethyl radical (•CF₃) and the cleavage of the bond between the pyridine ring and the carbonyl group, leading to a bromopyridine cation.[11]

Experimental Protocols & Workflows

NMR Data Acquisition

A standardized protocol is crucial for obtaining reproducible, high-quality NMR spectra.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[12] The choice of solvent is critical; CDCl₃ is a good starting point for many organic compounds due to its solubilizing power and relatively clean spectral window.[13][14][15]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical lock signal.

-

-

Acquisition Parameters:

-

¹H NMR: Acquire with a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire using a proton-decoupled pulse program with a 45° pulse angle, a 2-second relaxation delay, and accumulate 1024-2048 scans.

-

¹⁹F NMR: Acquire with a 30° pulse angle, a 2-second relaxation delay, and 64 scans. Use CFCl₃ as an external reference (0 ppm).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the ¹H and ¹³C spectra to the TMS signal (0.00 ppm).

-

Integrate the ¹H signals and pick peaks for all spectra.

-

Caption: Workflow for High-Resolution Mass Spectrometry.

Conclusion

This guide presents a comprehensive, predictive spectroscopic profile for 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanone. The predicted ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data, grounded in established chemical principles, provide a reliable benchmark for researchers synthesizing this compound. The detailed, step-by-step protocols for data acquisition and the logical workflows are designed to ensure that empirical analysis is conducted with the highest degree of scientific integrity and reproducibility. This document serves as a foundational tool for the unambiguous structural confirmation and purity assessment of this and structurally related molecules, facilitating its application in advanced chemical and pharmaceutical research.

References

-

Avance Beginners Guide - Solvent Selection. Bruker. [Link]

-

INFRARED SPECTROSCOPY (PART-5, PPT-11). St. Paul's Cathedral Mission College. [Link]

-

IR Spectroscopy Tutorial: Ketones. University of Colorado Boulder. [Link]

-

Electrospray ionization. Wikipedia. [Link]

-

Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Association for Clinical Biochemistry & Laboratory Medicine. [Link]

-

A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Wiley-VCH. [Link]

-

NMR solvent selection - that also allows sample recovery. BioChromato. [Link]

-

Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. [Link]

-

Infrared spectroscopy. Chemistry LibreTexts. [Link]

- Carbonyl - compounds - IR - spectroscopy.

-

Infrared Spectrometry. Michigan State University Department of Chemistry. [Link]

-

How to Get a Good 1H NMR Spectrum. University of Rochester Department of Chemistry. [Link]

- How to select NMR solvent.

-

19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press. [Link]

-

Supporting Information. Wiley-VCH. [Link]

-

A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. National Institutes of Health. [Link]

- Sample prepar

- 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species.

- Supporting Inform

-

Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl. ACS Publications. [Link]

-

Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252. Intertek. [Link]

-

Phenyl trifluoromethyl ketone - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]

-

SOP for Calibration of FT-IR Spectrometer. Pharmaguideline. [Link]

-

Guide to FT-IR Spectroscopy. Bruker. [Link]

-

FTIR Analysis. RTI Laboratories. [Link]

-

Supporting Information Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib. The Royal Society of Chemistry. [Link]

-

facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. SciELO. [Link]

-

Synthesis of aryl triflones by insertion of arynes into C-SO2CF3 bond. The Royal Society of Chemistry. [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. [Link]

-

13C NMR Chemical Shift. Oregon State University. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Predict 1H proton NMR spectra. NMRDB.org. [Link]

- Mass Spectrometry: Fragment

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. dovepress.com [dovepress.com]

- 3. researchgate.net [researchgate.net]

- 4. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Infrared Spectrometry [www2.chemistry.msu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 9. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 10. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. NMR solvent selection - that also allows sample recovery [biochromato.com]

- 13. Avance Beginners Guide - Solvent Selection [2210pc.chem.uic.edu]

- 14. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 15. How To [chem.rochester.edu]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanone is a fluorinated heterocyclic ketone of increasing interest in medicinal chemistry and drug development. Its unique structural motifs, a brominated pyridine ring and a trifluoromethyl ketone group, offer versatile handles for molecular elaboration but also necessitate a thorough understanding of its potential hazards. This in-depth technical guide provides a comprehensive overview of the safety and handling considerations for this compound. By analyzing the reactivity and toxicology of its constituent functional groups, this document outlines a robust framework for risk assessment, personal protection, emergency response, and waste disposal, ensuring the safety of laboratory personnel and the integrity of research outcomes.

Chemical and Physical Identity

-

Chemical Name: 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanone

-

Molecular Formula: C₇H₃BrF₃NO

-

Molecular Weight: 254.01 g/mol

-

CAS Number: 886364-57-4

-

Predicted Physical State: Solid or liquid at room temperature.[1]

-

Predicted Density: ~1.73 g/cm³

| Property | Value | Source |

| Molecular Formula | C₇H₃BrF₃NO | [2] |

| Molecular Weight | 254.01 g/mol | [2] |

| CAS Number | 886364-57-4 | [2] |

| Predicted Density | ~1.73 g/cm³ | [2] |

Hazard Identification and GHS Classification (Inferred)

The Bromopyridine Moiety: Toxicity and Irritation

Brominated pyridines are a class of compounds frequently utilized in organic synthesis. However, they often exhibit significant toxicity. Safety data for analogous compounds like 2-bromopyridine and 3-bromopyridine consistently indicate the following hazards:

-

Acute Toxicity: Toxic if swallowed and can be fatal in contact with skin.[3]

-

Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[3][4]

-

Respiratory Irritation: May cause respiratory irritation.[3][4]

-

Flammability: Many bromopyridines are flammable liquids and vapors.[3][4]

The α-Trifluoromethyl Ketone Moiety: Reactivity and Biological Activity

The trifluoromethyl group is a strong electron-withdrawing group that significantly enhances the electrophilicity of the adjacent carbonyl carbon. This heightened reactivity is a key feature of α-trifluoromethyl ketones and has several safety implications:

-

Hydrate Formation: In the presence of water, these ketones can readily form stable gem-diol hydrates. While this is a key aspect of their mechanism of action as enzyme inhibitors, it also indicates a high reactivity towards nucleophiles.

-

Biological Activity: Their ability to act as potent enzyme inhibitors suggests that they may have off-target biological effects. Long-term exposure and toxicological properties have not been thoroughly investigated for many compounds in this class.

-

Irritation: Some trifluoromethyl ketones are known to be skin and eye irritants.[1]

Based on this analysis, 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanone should be handled as a substance with the following inferred GHS classifications:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 2 or 3 | H310: Fatal in contact with skin or H311: Toxic in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |

Signal Word: Danger

Hazard Pictograms:

Storage Requirements

-

Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. [4]* Store in a secondary containment tray to prevent the spread of spills.

Emergency Procedures

Prompt and appropriate action is crucial in the event of an emergency.

First Aid Measures

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Leak Response

-

Small Spills (in a fume hood):

-

Ensure appropriate PPE is worn.

-

Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

-

Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.

-

-

Large Spills (outside a fume hood):

-

Evacuate the immediate area and alert others.

-

If flammable, remove all sources of ignition.

-

Contact your institution's emergency response team.

-

Do not attempt to clean up a large spill without proper training and equipment.

-

Fire-Fighting Measures

-

Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.

-

Specific Hazards: Combustion may produce toxic and corrosive fumes, including hydrogen bromide, hydrogen fluoride, and oxides of carbon and nitrogen.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

-

Waste Classification: Dispose of 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanone and any contaminated materials as hazardous waste.

-

Containerization: Collect waste in a dedicated, properly labeled, and sealed container.

-

Disposal Method: Follow all federal, state, and local regulations for the disposal of halogenated organic waste. [5]Contact your institution's environmental health and safety department for specific guidance. Do not dispose of this chemical down the drain.

Conclusion

1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanone is a valuable building block for the development of novel therapeutics and other advanced materials. However, its chemical structure suggests a significant potential for toxicity and reactivity. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can handle this compound safely and effectively. A thorough understanding of the potential hazards and a commitment to a strong safety culture are paramount to mitigating risks and ensuring a safe and productive research environment.

References

-

Princeton University Environmental Health & Safety. Section 6C: Protective Equipment. Available at: [Link]

-

PubChem. Methyl trifluoromethyl ketone. Available at: [Link]

-

U.S. Environmental Protection Agency. Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). Available at: [Link]

-

Acros PharmaTech Limited. SAFETY DATA SHEET. Available at: [Link]

-

Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). Available at: [Link]

-

Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Available at: [Link]

-

Angene Chemical. N-Boc-2-Amino-6-bromopyridine Safety Data Sheet. Available at: [Link]

-

ResearchGate. The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods. Available at: [Link]

-

CHEMM. Personal Protective Equipment (PPE). Available at: [Link]

-

ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Available at: [Link]

-

University of Wisconsin–Madison. Laboratory Liquid Waste Disposal Flow Chart. Available at: [Link]

-

University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. Available at: [Link]

-

Sciencemadness Wiki. Proper disposal of chemicals. Available at: [Link]

-

ECETOC. Toxicity of Possible Impurities and By-products in Fluorocarbon Products. Available at: [Link]

Sources

A Technical Guide to 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanone: A Versatile Building Block in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have garnered significant attention due to the unique physicochemical properties imparted by fluorine atoms. Among these, trifluoromethyl ketones stand out as particularly valuable synthons and pharmacophores. This technical guide provides a comprehensive overview of 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanone , a key building block that merges the advantageous characteristics of a trifluoromethyl ketone with the versatile reactivity of a bromopyridine scaffold. This document will detail its commercial availability, physicochemical properties, synthesis, and applications, with a focus on its utility in drug discovery and development.

Physicochemical Properties and Commercial Availability

1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanone is a solid at room temperature, though specific experimental data on its melting point and boiling point are not widely published. Its structure, featuring a highly electrophilic trifluoroacetyl group and a reactive C-Br bond on the pyridine ring, makes it a versatile intermediate for a range of chemical transformations.

| Property | Value | Source |

| CAS Number | 886364-57-4 | [1] |

| Molecular Formula | C₇H₃BrF₃NO | [2] |

| Molecular Weight | 254.01 g/mol | [2] |

| Appearance | Solid (predicted) | N/A |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. | N/A |

This compound is commercially available from a variety of chemical suppliers, typically with purities of 95% or higher. It is important for researchers to consult the supplier's Certificate of Analysis for lot-specific purity and impurity profiles.

Synthesis and Chemical Reactivity

While specific, detailed synthetic procedures for 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanone are not abundantly available in peer-reviewed literature, its synthesis can be conceptually understood through established methodologies for the preparation of trifluoromethyl ketones. A plausible and commonly employed synthetic route involves the reaction of a 6-bromopyridin-2-yl organometallic reagent with a trifluoroacetylating agent.

A potential synthetic pathway is illustrated below:

Caption: A potential synthetic route to 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanone.